rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans
Description
Properties
IUPAC Name |
tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7(6-13)8-4-9(8)12/h7-9H,4-6,12H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIVGVPAYOAPKN-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H]2C[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the aminocyclopropyl group. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.
Medicine: It is a key component in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Similar Compounds Identified
The following compounds share structural or functional similarities with this compound:
Compound A : 2-Methoxy-3-(trifluoromethyl)aniline
- Molecular Formula: C₇H₆F₃NO
- Molecular Weight : 177.12 g/mol
- CAS Number : 404827-77-6
- Structural Features : Aromatic aniline derivative with electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups. Lacks cyclic amine systems but shares a primary amine group .
Compound B : rac-tert-Butyl 3-[(1R,2S)-2-Aminocyclopropyl]azetidine-1-carboxylate, cis
- Structural Difference : Stereoisomer with a cis configuration of the cyclopropane substituents. Expected to exhibit distinct conformational and biological properties compared to the trans isomer.
Comparative Data Table
| Parameter | Target Compound (trans) | Compound A (Aniline Derivative) | Compound B (cis Isomer) |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₇H₆F₃NO | C₁₁H₂₀N₂O₂ |
| Molecular Weight (g/mol) | 212.29 | 177.12 | 212.29 |
| CAS Number | EN300-2007184 | 404827-77-6 | Not Provided |
| Chirality | Chiral [(1R,2S)] | Achiral | Chiral [(1R,2R) or (1S,2S)] |
| Key Functional Groups | Azetidine, Boc, -NH₂ | Aniline, -CF₃, -OCH₃ | Azetidine, Boc, -NH₂ |
| Potential Applications | Drug intermediates | Agrochemicals, dyes | Drug intermediates |
Detailed Structural and Functional Comparisons
Azetidine vs. Aniline Core
- The Boc group enhances solubility in organic solvents.
- Compound A : The planar aniline ring with -CF₃ and -OCH₃ substituents favors π-π stacking interactions but lacks the steric constraints of bicyclic systems.
Chirality and Bioactivity
- The trans isomer’s stereochemistry may optimize interactions with chiral binding pockets in enzymes, whereas the cis isomer (Compound B) could exhibit reduced efficacy or off-target effects.
- Compound A’s lack of chirality simplifies synthesis but limits enantioselective applications.
Reactivity
- The primary amine in the target compound is nucleophilic, enabling coupling reactions (e.g., amide bond formation). In contrast, Compound A’s aromatic amine is less reactive due to resonance stabilization.
Research Findings and Limitations
Limitations of Current Data**
- Evidence is restricted to catalog entries (Enamine Ltd), lacking peer-reviewed studies or experimental data.
- Comparative pharmacokinetic or toxicity profiles are unavailable, necessitating further investigation.
Q & A
Q. What are the key synthetic challenges in preparing rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans, and how can they be addressed methodologically?
The synthesis involves controlling stereochemistry at the cyclopropane and azetidine rings while avoiding racemization. Key steps include:
- Cyclopropanation : Use of Sharpless epoxidation or transition-metal catalysis to achieve the (1R,2S)-cyclopropylamine configuration .
- Azetidine Functionalization : Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) under anhydrous conditions to prevent ring-opening .
- Purification : Reverse-phase HPLC or chiral column chromatography to isolate the trans isomer .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–4°C (cyclopropanation) |
| Solvent | Dichloromethane (Boc protection) |
| Catalyst | Pd(OAc)₂ for stereocontrol |
Q. How is the compound’s stability assessed under standard laboratory conditions, and what storage protocols are recommended?
Stability studies focus on hydrolytic and oxidative degradation:
- Hydrolysis : Monitor pH-dependent breakdown of the Boc group using accelerated stability testing (40°C/75% RH for 4 weeks) .
- Oxidation : Evaluate susceptibility to peroxides via LC-MS under forced oxidation conditions (H₂O₂, light exposure) .
Storage Recommendations : - Store at –20°C in amber vials under argon.
- Use desiccants (e.g., silica gel) to minimize moisture .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the trans configuration (e.g., coupling constants between cyclopropane protons: J = 5–8 Hz) .
- Chiral HPLC : Use a Daicel CHIRALPAK® column with hexane:isopropanol (90:10) to resolve enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₂₀N₂O₂: m/z 212.29) .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopropane moiety impact biological activity, and how can this be systematically tested?
The (1R,2S)-cyclopropyl group influences target binding (e.g., enzyme inhibition). Testing strategies:
- Comparative Studies : Synthesize cis and trans isomers and assay against targets (e.g., kinases) to correlate stereochemistry with IC₅₀ values .
- Molecular Dynamics (MD) : Simulate binding interactions using software like Schrödinger Suite to predict steric clashes or hydrogen-bonding differences .
Q. What methodologies resolve contradictions in reported reactivity data for the azetidine ring under basic conditions?
Discrepancies arise from competing ring-opening vs. substitution reactions. Approaches:
- Kinetic Analysis : Use in-situ IR or NMR to track reaction pathways (e.g., tert-butyl group removal with TFA vs. HCl) .
- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for ring-opening pathways .
Q. How can computational tools predict the compound’s metabolic stability, and what experimental validation is required?
- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., cyclopropane oxidation) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising stability?
- Co-solvent Systems : Test combinations of PEG-400 and Captisol® (≥20% w/v) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate groups at the azetidine nitrogen, followed by enzymatic cleavage studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
